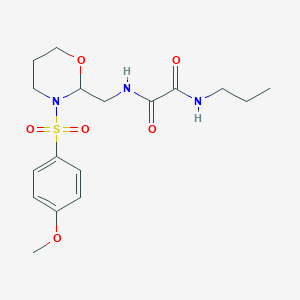
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxazinan ring, which is a type of heterocyclic ring containing oxygen and nitrogen atoms . It also contains a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. These groups could influence the compound’s reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions . The oxazinan ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could influence its solubility in different solvents . The oxazinan ring could influence its stability and reactivity .
Applications De Recherche Scientifique
Antiandrogen Activity and Androgen-Responsive Diseases
- Synthesis and Structure-Activity Relationships: A series of sulfone and sulfoxide derivatives, including those with methoxyphenyl sulfonyl groups similar to your compound, have been synthesized and tested for antiandrogen activity. These compounds, particularly those in the methyl series, were found to be potent antiandrogens, showing promise for the treatment of androgen-responsive diseases such as benign and malignant tumors (Tucker, Crook, & Chesterson, 1988).
Antitumor Activity
- Cell-based Antitumor Screens: Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the discovery of potent cell cycle inhibitors that progressed to clinical trials. These studies highlight the potential of sulfonamide derivatives in developing novel antiproliferative agents for cancer treatment (Owa et al., 2002).
Synthesis of Bicyclic Sultams
- Novel Syntheses: Research into the synthesis of bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties demonstrates the versatility of sulfonyl groups in creating complex molecular architectures, which could have implications in drug design and development (Rassadin et al., 2009).
Enzyme Inhibition for Drug Design
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors: The incorporation of sulfonyl and benzamide pharmacophores has led to the development of compounds with significant inhibitory potential against enzymes such as human carbonic anhydrase I and II and acetylcholinesterase. This research provides a foundation for the development of new therapeutics targeting a range of diseases (Tuğrak et al., 2020).
Herbicide Degradation and Environmental Impact
- Hydrolysis and Degradation Pathways: Studies on the hydrolysis of sulfonylurea herbicides provide insights into their environmental degradation pathways, highlighting the stability of these compounds in various pH conditions and their potential impacts on agricultural practices (Braschi et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWDQCVQZRWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

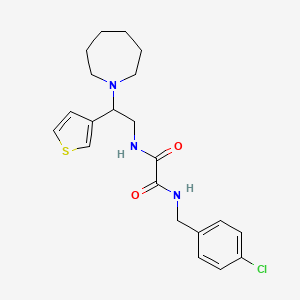
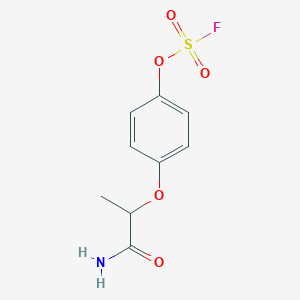
![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
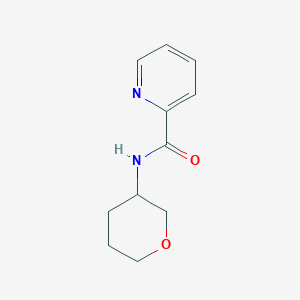
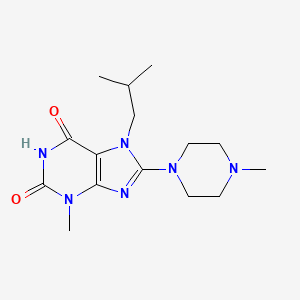
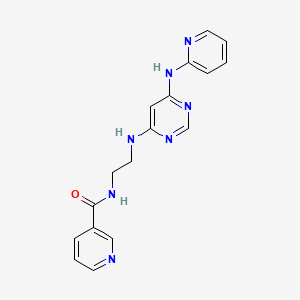
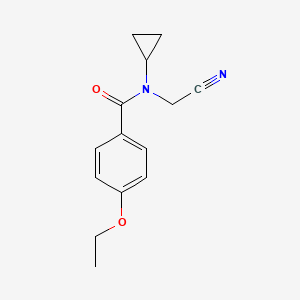
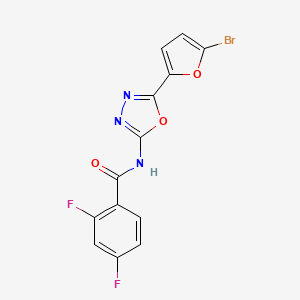
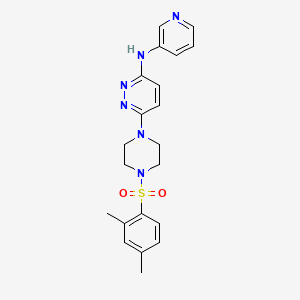
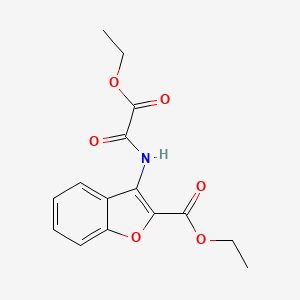
![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)
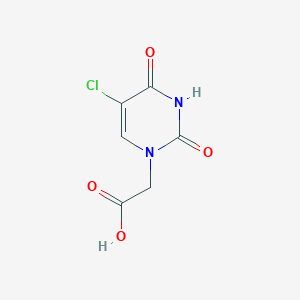
![2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576918.png)